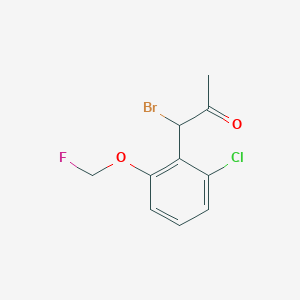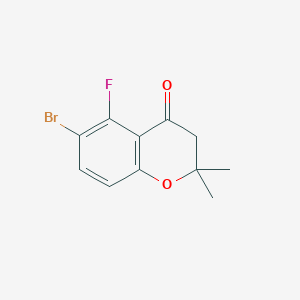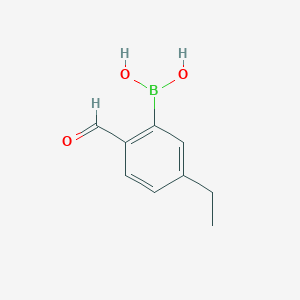
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a fluorophenyl group attached to a propanone backbone. Its unique structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and industrial applications.
準備方法
The synthesis of 1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethyl)-5-fluorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis or catalytic methods. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
化学反応の分析
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and fluorophenyl groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity. The difluoromethyl group may enhance metabolic stability and bioavailability, contributing to the compound’s overall activity.
類似化合物との比較
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one: This compound has an iodine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-Chloro-1-(2-(difluoromethyl)-5-bromophenyl)propan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H8ClF3O |
|---|---|
分子量 |
236.62 g/mol |
IUPAC名 |
1-chloro-1-[2-(difluoromethyl)-5-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O/c1-5(15)9(11)8-4-6(12)2-3-7(8)10(13)14/h2-4,9-10H,1H3 |
InChIキー |
QJIUCVPZOHXHFA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C=CC(=C1)F)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B14039116.png)
![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)-](/img/structure/B14039118.png)

![(4-methoxyphenyl)methyl (7S)-3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14039149.png)



